molecular formula C10H14N2O6 B12406002 1-(|A-D-Xylofuranosyl)-5-methyluracil

1-(|A-D-Xylofuranosyl)-5-methyluracil

Cat. No.: B12406002
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-AOXOCZDOSA-N
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Description

Contextualization within Nucleoside Chemistry and Analog Design

Nucleosides are fundamental biological molecules composed of a nitrogenous base (a purine (B94841) or pyrimidine) linked to a five-carbon sugar, either ribose or deoxyribose. These units are the foundational building blocks of nucleic acids, DNA and RNA, and are pivotal in numerous cellular processes. The design of nucleoside analogs—synthetic compounds that mimic natural nucleosides—is a cornerstone of modern medicinal chemistry. By strategically modifying the sugar moiety or the nucleobase, scientists can create molecules that interfere with essential biological pathways.

These analogs function by being recognized by cellular or viral enzymes due to their structural similarity to endogenous nucleosides. Once inside the cell, they are typically phosphorylated to their active triphosphate form. In this state, they can act as competitive inhibitors or alternative substrates for polymerases, leading to the termination of DNA or RNA chain elongation or the introduction of non-functional components into the nucleic acid strand. This mechanism is the basis for many effective antiviral and anticancer therapies.

Academic Significance of 1-(β-D-Xylofuranosyl)-5-methyluracil as a Thymidine (B127349) Analog

1-(β-D-Xylofuranosyl)-5-methyluracil, also known as xylo-thymidine (xylo-T), is a structural isomer of the natural nucleoside thymidine. The key difference lies in the stereochemistry of the hydroxyl group at the 3'-position of the furanose sugar ring. In xylo-T, this hydroxyl group is in the "up" or xylo configuration, in contrast to the "down" or ribo configuration found in thymidine. This seemingly subtle alteration has profound implications for the molecule's three-dimensional structure and its interaction with biological macromolecules.

The academic significance of xylo-T stems from its utility as a tool in molecular biology and biochemistry. As a thymidine analog, it has the potential for insertional activity into replicating DNA. medchemexpress.commedchemexpress.com This property allows it to be used for labeling cells and tracking the synthesis of new DNA strands, providing valuable insights into cellular proliferation and DNA repair mechanisms. medchemexpress.commedchemexpress.com Furthermore, the incorporation of xylo-T into oligonucleotides, creating what is known as xylo-nucleic acid (XNA), is an active area of research to explore the structural and functional consequences of this modification on nucleic acid duplexes. researchgate.netbohrium.com

Historical Overview of Xylofuranosyl Nucleoside Research

Research into xylofuranosyl nucleosides has a rich history, with initial investigations into their potential as therapeutic agents dating back several decades. Early studies in the 1970s and 1980s explored the synthesis and biological properties of these compounds, particularly their potential as antiviral and chemotherapeutic agents. beilstein-journals.org Scientists systematically synthesized both the α- and β-anomers of xylofuranosyl derivatives of the naturally occurring bases to evaluate their biological activities.

These early explorations revealed that certain xylofuranosyl nucleosides exhibited significant cytostatic and antiviral properties. For instance, analogs such as 9-(β-D-xylofuranosyl)adenine (xylo-A) and 1-(β-D-xylofuranosyl)cytosine (xylo-C) demonstrated marked biological activity in various assays. This foundational work established the importance of the xylo-configuration in modulating the biological effects of nucleoside analogs and paved the way for more recent and sophisticated investigations into their mechanisms of action and potential applications.

Scope and Research Trajectories for the Chemical Compound

The unique structural characteristics of 1-(β-D-Xylofuranosyl)-5-methyluracil have spurred a range of research initiatives aimed at harnessing its potential. Current and future research trajectories for this compound and its derivatives are multifaceted and span several scientific disciplines.

One promising area is in the field of medical imaging. Radiolabeled versions of xylo-thymidine analogs, such as those incorporating fluorine-18 (B77423) (¹⁸F), are being investigated for use in Positron Emission Tomography (PET) to visualize cellular proliferation in vivo. nih.gov This could have significant implications for cancer diagnosis and monitoring treatment responses.

Another major research thrust is the incorporation of xylo-T into synthetic oligonucleotides to form XNA. researchgate.netbohrium.com These studies aim to understand how the altered sugar pucker affects the structure, stability, and hybridization properties of nucleic acid duplexes. XNA has shown preferential binding to RNA complements, suggesting potential applications in antisense therapy and other nucleic acid-based technologies. researchgate.netbohrium.com

Furthermore, xylo-T and its derivatives continue to be evaluated as inhibitors of key cellular enzymes. For example, studies have explored their ability to inhibit thymidine kinase, an enzyme crucial for the synthesis of DNA precursors. acs.org By understanding these interactions at a molecular level, researchers can design more potent and selective inhibitors with therapeutic potential. The synthesis of novel xylo-T derivatives with modified functional groups is an ongoing effort to enhance their biological activity and explore new therapeutic avenues. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,9-/m1/s1

InChI Key

DWRXFEITVBNRMK-AOXOCZDOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 β D Xylofuranosyl 5 Methyluracil

Stereoselective Glycosylation Strategies for Xylofuranosyl Moiety

The crucial step in synthesizing 1-(β-D-Xylofuranosyl)-5-methyluracil is the formation of the N-glycosidic bond between the xylofuranose (B8766934) sugar and the 5-methyluracil (thymine) base. Achieving high stereoselectivity to obtain the desired β-anomer is a significant challenge.

The Vorbrüggen glycosylation is the most prevalent and efficient method for creating the N-glycosidic bond in nucleoside synthesis. nih.gov This reaction typically involves the condensation of a protected sugar donor with a silylated nucleobase, catalyzed by a Lewis acid. nih.govrsc.org For the synthesis of 1-(β-D-Xylofuranosyl)-5-methyluracil, the process begins with the appropriate protection of D-xylose, often as a per-acetylated or per-benzoylated derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose. The thymine (B56734) base is silylated, commonly with agents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS), to enhance its nucleophilicity and solubility in the non-polar solvents used for the reaction. rsc.org

Optimization of the Vorbrüggen reaction is critical for maximizing the yield of the desired β-nucleoside. Factors influencing the outcome include the choice of solvent, reaction temperature, and the nature of the Lewis acid catalyst. Solvents like acetonitrile (B52724) or 1,2-dichloroethane (B1671644) are commonly used. frontiersin.org While acetonitrile is a frequent choice, studies have shown it can sometimes compete with the nucleobase, leading to by-product formation, especially with weakly reactive bases. frontiersin.orgnih.gov In such cases, substituting acetonitrile with a non-participating solvent like 1,2-dichloroethane can improve yields. frontiersin.org Mechanochemical approaches, using ball-milling, have also been explored as a solvent-free alternative to traditional solution-phase Vorbrüggen reactions, demonstrating rapid and regioselective glycosylation. rsc.org

Table 1: Key Parameters in Vorbrüggen Glycosylation for Xylofuranosyl Nucleosides
ParameterDescriptionCommon Reagents/ConditionsReference
Sugar DonorProtected xylofuranose with a good anomeric leaving group.1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose nih.gov
NucleobaseSilylated 5-methyluracil (thymine) to increase nucleophilicity.Persilylated thymine using BSA or HMDS. rsc.org
CatalystLewis acid to activate the sugar donor.TMSOTf, SnCl4 orientjchem.org
SolventAnhydrous, non-protic solvent.Acetonitrile, 1,2-dichloroethane frontiersin.org
OptimizationSolvent choice and conditions can be altered to minimize by-products.Using 1,2-dichloroethane instead of acetonitrile can prevent solvent participation. frontiersin.org

The choice of Lewis acid catalyst is pivotal in the Vorbrüggen condensation, as it dictates the reaction mechanism and selectivity. orientjchem.org Commonly used Lewis acids include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and tin(IV) chloride (SnCl₄). These catalysts activate the protected sugar by facilitating the departure of the anomeric leaving group (e.g., acetate), generating a key oxonium ion intermediate. nih.gov

The silylated nucleobase then attacks this electrophilic intermediate to form the glycosidic bond. The reactivity and selectivity of the process can be tuned by the strength of the Lewis acid. For instance, in the synthesis of related xylofuranosyloxymethyl nucleosides, TMSOTf showed high selectivity, whereas the stronger Lewis acid SnCl₄ led to a mixture of products. orientjchem.org The catalyst promotes the formation of the thermodynamically stable β-anomer, particularly when a participating group is present at the C2' position of the sugar. rsc.org The interaction between the Lewis acid, the sugar donor, and the silylated base is a complex equilibrium that must be carefully controlled to achieve high yields of the desired product.

A fundamental challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') to exclusively form the biologically relevant β-isomer. In the synthesis of 1-(β-D-Xylofuranosyl)-5-methyluracil, this is typically achieved through "neighboring group participation." By using a protecting group at the C2' position that can participate in the reaction, such as an acetyl or benzoyl group, the formation of the β-anomer is strongly favored. The C2' ester group forms a cyclic acyloxonium ion intermediate after the anomeric group departs. The subsequent attack by the nucleobase can only occur from the opposite (top) face of the furanose ring, resulting in the exclusive formation of the β-glycosidic bond. nih.gov

Regioselectivity is another critical aspect, ensuring that the glycosidic bond forms at the correct atom of the nucleobase. For thymine, which is an ambident nucleophile, glycosylation can potentially occur at the N1 or O² positions. However, in the standard Vorbrüggen procedure using silylated thymine, the reaction overwhelmingly favors glycosylation at the N1 position, leading to the desired N-nucleoside over the O-glycosylated by-product. This selectivity is a well-established feature of the Hilbert-Johnson-Vorbrüggen reaction. nih.gov

Rational Design and Synthesis of Deoxy and Halogenated Analogs

Modifications to the sugar moiety of nucleosides, such as deoxygenation or halogenation, are common strategies to alter their biological properties.

The synthesis of 2'-deoxynucleosides is of significant interest. For 2'-deoxy-β-D-xylofuranosyl variants, the synthetic strategy must be adapted as the C2' position lacks the hydroxyl group necessary for neighboring group participation to control anomeric stereochemistry. Glycosylation of a 2-deoxy sugar donor, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, typically results in a mixture of α and β anomers, from which the desired β-isomer must be separated. capes.gov.br

Alternative methods may involve the deoxygenation of a pre-formed xylofuranosyl nucleoside. This can be accomplished through a multi-step sequence, for example, by selective activation of the 2'-hydroxyl group to form a good leaving group, followed by a reduction step. google.com These synthetic routes are generally more complex due to the difficulty in controlling stereoselectivity during the glycosylation of 2-deoxy sugars. nih.gov

The introduction of fluorine into the sugar ring can significantly enhance the metabolic stability and biological activity of nucleosides. mdpi.com The synthesis of 2'-fluoro or 3'-fluoro analogs of 1-(β-D-Xylofuranosyl)-5-methyluracil can be achieved through two main strategies: a convergent approach or a divergent approach. nih.govnih.gov

The convergent approach involves synthesizing a fluorinated sugar donor first, followed by a Vorbrüggen-type glycosylation with thymine. nih.gov For example, a 2'-fluoro-xylofuranose derivative can be prepared and then coupled with silylated thymine. This method allows for wide variation of the nucleobase. nih.gov

The divergent approach involves the direct fluorination of a pre-formed xylofuranosyl nucleoside. This is often accomplished using nucleophilic fluorinating reagents like diethylaminosulfur trifluoride (DAST). nih.gov For instance, the selective activation of the 2'- or 3'-hydroxyl group of a protected 1-(β-D-Xylofuranosyl)-5-methyluracil derivative, followed by displacement with a fluoride (B91410) source, can yield the desired fluorinated analog. nih.gov The choice of strategy depends on the availability of starting materials and the desired regioselectivity of the fluorination.

Table 2: Synthetic Strategies for Fluorinated Xylofuranosyl Nucleosides
StrategyDescriptionKey Reagents/StepsReference
Convergent SynthesisCondensation of a pre-synthesized fluorine-containing sugar with the nucleobase.Fluorinated xylofuranose donor, silylated thymine, Lewis acid (e.g., TMSOTf). nih.gov
Divergent SynthesisDirect fluorination of a pre-formed, protected xylofuranosyl nucleoside.DAST (diethylaminosulfur trifluoride) or other fluorinating agents. nih.gov
For 2'-Fluoro AnalogsTreatment of 2,2'-anhydro nucleosides with hydrogen fluoride can be a method.2,2'-anhydrouridine, HF. nih.gov

Incorporation of Other Halogen Atoms (e.g., Cl, Br) at Specific Positions

The introduction of halogen atoms, such as chlorine and bromine, onto the uracil (B121893) ring of nucleoside analogues can significantly influence their biological activity. Synthetic strategies have been developed to introduce these halogens at the 5-position of the pyrimidine (B1678525) ring.

One common method for the synthesis of 5-halouracil derivatives involves the direct halogenation of the uracil precursor. For instance, 5-bromouracil (B15302) can be synthesized by treating uracil with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a mixture of glacial acetic acid and acetic anhydride. google.com This reaction proceeds efficiently at 50°C, yielding the desired 5-bromouracil in high purity. google.com Similarly, 5-chlorouracil (B11105) can be prepared through analogous methods.

These halogenated pyrimidine bases can then be condensed with a protected xylofuranose derivative to yield the target nucleoside. For example, the trimethylsilyl derivative of (E)-5-(2-bromovinyl)uracil can be condensed with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride to form the corresponding blocked deoxyribonucleoside. Subsequent removal of the protecting groups affords the final halogenated nucleoside. rsc.org While this example uses a deoxyribose sugar, the principle can be applied to xylofuranose derivatives.

Furthermore, the synthesis of 5-chloro- and 5-fluoro-1-(2'-fluoro-2'-deoxy-beta-D-ribofuranosyl)uracil has been achieved, highlighting the feasibility of introducing different halogens at the 5-position in combination with modifications on the sugar ring. nih.gov The synthesis of 1-(2-Bromo-2-deoxy-β-d-xylofuranosyl)uracil has also been reported, demonstrating the direct incorporation of bromine onto the sugar moiety. conicet.gov.ar

Modifications and Substitutions on the Xylofuranose Ring

Alkyl and Alkoxy Substitutions (e.g., 3'-O-Methyl)

The synthesis of alkyl and alkoxy-substituted xylofuranosyl nucleosides has been explored to modulate the pharmacological properties of these compounds. A notable example is the synthesis of 1-(5'-O-acetyl-3'-O-benzyl-beta-D-xylofuranosyl)thymidine. This compound is prepared through the condensation of 1,2-anhydro-5-O-acetyl-3-O-benzyl-alpha-D-xylofuranose with activated thymine. nih.gov This anhydro sugar intermediate is itself synthesized from D-xylose through a series of reactions. nih.gov

While the direct synthesis of 3'-O-methyl-1-(β-D-xylofuranosyl)-5-methyluracil is not explicitly detailed in the provided context, the preparation of O'-methyl derivatives of the related nucleoside, 9-beta-D-xylofuranosyladenine, offers a viable synthetic route. Treatment of 9-beta-D-xylofuranosyladenine with dimethyl sulphate in a strongly alkaline medium leads to the etherification of the sugar hydroxyls, yielding various O'-methylated products, including the 2'-O-methyl derivative. nih.gov A similar approach could be adapted for the methylation of the 3'-hydroxyl group of 1-(β-D-xylofuranosyl)-5-methyluracil.

Table 1: Examples of Alkyl and Alkoxy Substituted Xylofuranosyl Nucleosides

Compound NameStarting MaterialKey ReagentsReference
1-(5'-O-acetyl-3'-O-benzyl-beta-D-xylofuranosyl)thymidineD-xyloseActivated thymine nih.gov
9-beta-D-xylofuranosyl-N6-methyladenine and its 2'-O-methyl derivative9-beta-D-xylofuranosyladenineDimethyl sulphate nih.gov

Sulfur-Containing Derivatives (e.g., 5'-Thio-xylofuranosyl nucleosides)

The introduction of sulfur into the sugar ring has led to the synthesis of thio-xylofuranosyl nucleosides with potential biological activities. An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine has been reported. nih.gov The synthesis commences with 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose, which undergoes a sequence of reactions including mild oxidation, reduction, fluorination, periodate (B1199274) oxidation, borohydride (B1222165) reduction, and sulfonylation to yield 3-deoxy-3-fluoro-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-alpha-D-xylofuranose. nih.gov This tosylate is then converted to a thioacetate (B1230152) derivative, which after acetolysis, gives 1,2-di-O-acetyl-5-S-acetyl-3-deoxy-3-fluoro-5-thio-D-xylofuranose. nih.gov Finally, condensation of this intermediate with silylated thymine affords 1-(5-S-acetyl-3-deoxy-3-fluoro-5-thio-beta-D-xylofuranosyl) thymine. nih.gov

D-xylofuranosyl nucleoside analogues bearing alkylthio and glucosylthio substituents at the C3'-position have also been prepared. nih.gov These syntheses utilize photoinitiated radical-mediated hydrothiolation reactions from the corresponding 2',5'-di-O-silyl-3'-exomethylene uridine (B1682114). nih.gov

Synthesis of Xylofuranosyloxymethyl Nucleosides

A novel class of derivatives, xylofuranosyloxymethyl nucleosides, has been synthesized by selectively trapping a xylofuranosyloxy carbocation. orientjchem.org This method involves the activation of an acetoxymethoxy leaving group at the anomeric center. The choice of Lewis acid as an activator is critical for the selectivity of the reaction. While the use of SnCl₄ as an activator results in a mixture of both xylofuranosyloxymethyl and natural nucleosides, employing trimethylsilyl trifluoromethanesulfonate (TMSOTf) shows high selectivity for the formation of xylofuranosyloxymethyl nucleosides with uracil and thymine. orientjchem.org

The synthesis starts with a suitably protected xylofuranose donor, which is coupled with a silylated pyrimidine base in the presence of the Lewis acid activator. This methodology provides a direct route to these unique nucleoside analogues. orientjchem.org

Functionalization and Derivatization of the 5-Methyluracil (Thymine) Base

Synthesis of 5-Substituted Uracil Analogs

Modification at the 5-position of the uracil base is a common strategy to generate nucleoside analogues with diverse biological activities. A variety of substituents, including alkyl and halovinyl groups, have been introduced at this position.

The synthesis of 5-alkyluracil derivatives can be achieved through several routes. For instance, 5-alkylbarbituric acids can be converted to 5-alkyl-2,4,6-trichloropyrimidines, which are then selectively hydrolyzed to yield 5-alkyl-6-chlorouracils. nih.gov These intermediates can be further modified.

The synthesis of 5-halovinyl derivatives has also been extensively studied. (E)-5-(2-Bromovinyl)uracil can be prepared from 5-formyluracil (B14596) by reaction with malonic acid followed by treatment with N-bromosuccinimide. rsc.org This derivative can then be condensed with a protected sugar to form the corresponding nucleoside. rsc.org Similarly, 5-(2-halogenovinyl) derivatives of 1-beta-D-arabinofuranosyluracil have been synthesized from 1-beta-D-arabinofuranosyl-5-hydroxymethyluracil. nih.gov

Table 2: Examples of 5-Substituted Uracil Analogs

Compound ClassSynthetic PrecursorKey ReactionReference
5-Alkyluracils5-Alkylbarbituric acidsConversion to 5-alkyl-2,4,6-trichloropyrimidines and hydrolysis nih.gov
(E)-5-(2-Bromovinyl)uracil5-FormyluracilReaction with malonic acid and N-bromosuccinimide rsc.org
5-(2-Halogenovinyl)arabinosyluracil1-beta-D-arabinofuranosyl-5-hydroxymethyluracilConversion via triphenylphosphonium salt nih.gov

Introduction of Leaving Groups on the Base for Synthetic Pathways

The chemical modification of the 5-methyluracil base of 1-(β-D-Xylofuranosyl)-5-methyluracil is a key strategy for introducing functional diversity into XNA oligomers. A common approach involves the introduction of a leaving group at the C4 position of the pyrimidine ring, which can then be displaced by various nucleophiles. This strategy is often employed in a post-synthetic manner on a pre-assembled oligonucleotide.

One effective method for activating the C4 position is its conversion to a 1,2,4-triazolyl derivative. This transformation turns the C4 oxygen into a highly reactive leaving group, susceptible to nucleophilic substitution. For instance, a protected 1-(β-D-Xylofuranosyl)-5-methyluracil can be treated with a phosphitylating agent and subsequently activated to form an intermediate that, upon reaction with 1,2,4-triazole, yields the 4-(1,2,4-triazolyl)-5-methylpyrimidin-2-one derivative. This intermediate is then primed for reaction with a variety of nucleophiles. A notable application of this methodology is the conversion of the thymidine (B127349) analogue to a cytidine (B196190) analogue by reaction with ammonia (B1221849) or primary amines. nih.govnih.gov

Table 1: Key Reagents for Introducing Leaving Groups on the 5-Methyluracil Base

ReagentLeaving Group IntroducedSubsequent Transformation Example
Phosphoryl chloride and 1,2,4-triazole4-(1,2,4-triazolyl)Conversion to 5-methylcytosine (B146107) derivative with ammonia
Arylsulfonyl chlorides4-ArylsulfonyloxyNucleophilic substitution with various amines or thiols

This approach provides a powerful tool for creating libraries of XNA oligomers with diverse functionalities, enabling the exploration of novel properties and applications.

Phosphorylation and Oligonucleotide Assembly

The ability to phosphorylate 1-(β-D-Xylofuranosyl)-5-methyluracil and incorporate it into oligonucleotides is fundamental to the synthesis of XNA. This process involves two key stages: the selective phosphorylation of the nucleoside and its subsequent assembly into a polymer chain using solid-phase synthesis.

Selective Phosphorylation Strategies for 1-(β-D-Xylofuranosyl)-5-methyluracil

Selective phosphorylation of the 5'-hydroxyl group of 1-(β-D-Xylofuranosyl)-5-methyluracil is the first step towards creating the building blocks for XNA synthesis. Both chemical and enzymatic methods can be employed for this purpose.

Chemical phosphorylation often involves the use of phosphorylating agents such as phosphorus oxychloride (POCl₃) in the presence of a suitable base. However, to achieve selectivity for the 5'-position, the other hydroxyl groups on the xylose sugar (2' and 3') must be protected with appropriate protecting groups, such as dimethoxytrityl (DMT) on the 5'-hydroxyl and acyl or silyl (B83357) groups on the 2' and 3'-hydroxyls. After the desired phosphorylation, these protecting groups can be removed.

Enzymatic phosphorylation offers a highly selective alternative. Nucleoside kinases can specifically phosphorylate the 5'-hydroxyl group of nucleoside analogues. While specific kinases for 1-(β-D-Xylofuranosyl)-5-methyluracil are not extensively characterized, studies on other nucleoside analogues suggest that certain viral or bacterial kinases may exhibit broad substrate specificity and could be employed for this purpose. The resulting 5'-monophosphate can be further converted to the 5'-triphosphate, the active substrate for polymerases, using nucleoside monophosphate and diphosphate (B83284) kinases.

Table 2: Comparison of Phosphorylation Strategies

StrategyAdvantagesDisadvantages
Chemical High yield, applicable to a wide range of substrates.Requires multiple protection and deprotection steps.
Enzymatic High selectivity for the 5'-position, mild reaction conditions.Enzyme specificity can be a limiting factor, potential for lower yields.

Solid-Phase Synthesis and Incorporation into Xylonucleic Acid (XNA) Oligomers

The assembly of 1-(β-D-Xylofuranosyl)-5-methyluracil into XNA oligomers is predominantly achieved through automated solid-phase synthesis using the phosphoramidite (B1245037) method. researchgate.netnih.govtandfonline.com This well-established technique allows for the stepwise addition of nucleotide building blocks to a growing chain attached to a solid support.

The key building block for this process is the 1-(β-D-Xylofuranosyl)-5-methyluracil 3'-phosphoramidite. The synthesis of this phosphoramidite requires the protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, and the phosphitylation of the 3'-hydroxyl group. The 2'-hydroxyl group is also typically protected, for instance, with an acetyl group. nih.gov

The solid-phase synthesis cycle involves four main steps:

De-blocking: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside.

Coupling: Reaction of the free 5'-hydroxyl group with the activated phosphoramidite of the incoming xylo-nucleoside. Activators such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole are used to catalyze this step. tandfonline.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine.

This cycle is repeated until the desired XNA sequence is assembled. Finally, the oligomer is cleaved from the solid support, and all protecting groups are removed to yield the purified XNA. The coupling efficiency of xylo-nucleoside phosphoramidites is a critical factor for the successful synthesis of long XNA oligomers and has been a subject of optimization. tandfonline.com

Biochemical Mechanisms and Molecular Interactions of 1 β D Xylofuranosyl 5 Methyluracil

Enzymatic Substrate Recognition and Inhibitory Profiles

The biological activity of 1-(β-D-Xylofuranosyl)-5-methyluracil is predicated on its ability to be recognized by and interact with a range of enzymes. Its structural similarity to natural nucleosides allows it to enter metabolic pathways, where it can then act as a competitive inhibitor or an alternative substrate, ultimately disrupting normal cellular and viral processes.

Interaction with Nucleotide Biosynthesis Enzymes (e.g., UDP Glucose Pyrophosphorylase)

While direct studies on 1-(β-D-Xylofuranosyl)-5-methyluracil are limited, research on the closely related compound, 1-(2-Deoxy-beta-D-xylofuranosyl)-5-methyluracil, has demonstrated inhibitory activity against the enzyme UDP-glucose pyrophosphorylase. This enzyme is crucial for the synthesis of UDP-glucose, a key precursor for various glycosylation reactions and the synthesis of glycogen. The inhibition of UDP-glucose pyrophosphorylase by a xylofuranosyl-containing nucleoside suggests that the xylose sugar moiety can be accommodated within the enzyme's active site, likely competing with the natural substrate, glucose-1-phosphate. This interaction would disrupt the production of essential UDP-sugars, thereby interfering with cellular metabolism.

Substrate Specificity and Inhibition of Viral Polymerases (e.g., RNA-dependent RNA Polymerases)

The triphosphate form of 1-(β-D-Xylofuranosyl)-5-methyluracil, known as xylo-TTP, has been shown to be a potent inhibitor of DNA-dependent RNA polymerases. Specifically, studies on RNA polymerases I and II from cherry salmon have revealed that 5-substituted 1-beta-D-xylofuranosyluracil 5'-triphosphates, including the methyl derivative, act as competitive inhibitors with respect to the natural substrate UTP. These analogues cannot be utilized as substrates for RNA synthesis but effectively block the incorporation of UMP.

Kinetic analysis has demonstrated that the inhibition is competitive with the substrate UTP. For RNA polymerase I, the inhibitory activity is influenced by the steric effects of the substituent at the 5-position of the uracil (B121893) ring. In contrast, the inhibitory activity towards RNA polymerase II is not significantly affected by either steric or inductive effects of these substituents.

Below is a data table summarizing the kinetic parameters of inhibition for RNA polymerases I and II by various 5-substituted xylofuranosyluracil 5'-triphosphates.

CompoundRNA Polymerase I Ki (µM)RNA Polymerase II Ki (µM)
xylo-UTP 2-60.4-3
xylo-TTP (methyl) 2-60.4-3
xylo-EtUTP (ethyl) ~200.4-3
xylo-PrUTP (propyl) ~200.4-3
xylo-BuUTP (butyl) ~200.4-3
UTP (substrate) Km = 8Km = 4

Data sourced from studies on DNA-dependent RNA polymerases from cherry salmon.

Effects on Cellular and Viral Deoxythymidine Kinase Activity

The phosphorylation of nucleoside analogues is a critical step for their activation into the triphosphate form, which is the active species that inhibits polymerases. This initial phosphorylation is often carried out by deoxythymidine kinase. Research on a related compound, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, which also possesses a sugar moiety in an altered configuration, has shown that it does not act as a substrate for virus-induced deoxythymidine kinase. nih.gov The specific geometry and the distance between the 5'-CH2OH and 3'-OH groups of the sugar ring are critical factors for efficient phosphorylation by this enzyme. nih.gov This suggests that the xylo-configuration of 1-(β-D-Xylofuranosyl)-5-methyluracil may also hinder its phosphorylation by deoxythymidine kinase, potentially limiting its activation and subsequent antiviral or cytotoxic activity.

Modulation of Nucleic Acid Metabolism and Synthesis

By interacting with key enzymes, 1-(β-D-Xylofuranosyl)-5-methyluracil and its metabolites can significantly interfere with the complex pathways of nucleic acid metabolism and synthesis.

Interference with DNA Replication and RNA Transcription Pathways

The primary mechanism by which 1-(β-D-Xylofuranosyl)-5-methyluracil interferes with nucleic acid synthesis is through the inhibition of polymerases. As detailed in section 3.1.2, the triphosphate form of this nucleoside analogue is a competitive inhibitor of DNA-dependent RNA polymerases I and II. This direct inhibition of transcription blocks the synthesis of RNA molecules, which are essential for protein synthesis and other cellular functions.

While the primary target appears to be RNA polymerases, the structural similarity of xylo-TTP to deoxythymidine triphosphate (dTTP) suggests a potential for interference with DNA replication as well. Other nucleoside analogues with modified sugar moieties, such as arabinofuranosyl nucleosides, are known inhibitors of DNA polymerases. It is plausible that 1-(β-D-Xylofuranosyl)-5-methyluracil, once converted to its triphosphate form, could also be recognized by DNA polymerases and act as a competitive inhibitor, thereby disrupting DNA synthesis. The incorporation of such an analogue into a growing DNA chain would likely lead to chain termination due to the altered stereochemistry of the 3'-hydroxyl group on the xylose sugar. This would halt the replication process and induce cellular stress.

Investigation of Analog Insertion into Replicated DNA

The evaluation of a nucleoside analog's potential as a therapeutic agent often begins with determining whether its triphosphate form can be incorporated into a growing DNA chain by DNA polymerases. While specific polymerase incorporation data for 1-(β-D-xylofuranosyl)-5-methyluracil's triphosphate is not extensively detailed in public literature, the methodologies for such investigations are well-established through studies of other nucleoside analogs.

The core of this investigation involves in vitro DNA primer extension assays. In a typical setup, a short, labeled DNA primer is annealed to a longer, single-stranded DNA template. This primer-template complex is then incubated with a DNA polymerase and a mixture of the four standard deoxynucleoside triphosphates (dNTPs). To test the analog, its triphosphate form is added to the reaction. The efficiency of its incorporation can be quantified and compared to that of the natural nucleotide it mimics (in this case, deoxythymidine triphosphate, dTTP).

The products of these reactions are typically separated by size using gel electrophoresis and visualized. If the analog is incorporated, new, longer DNA fragments will be observed. If the analog also terminates chain elongation, a ladder of fragments ending at the positions where the analog was inserted will be produced.

Table 1: Representative Kinetic Parameters for Nucleotide Incorporation by a DNA Polymerase (Hypothetical Data Based on Analog Studies)
SubstrateKm (μM)Vmax (relative units)Incorporation Efficiency (Vmax/Km)
dTTP (Natural)5.010020
Analog Triphosphate15.0604

Mechanisms of DNA Chain Elongation Termination

A primary mechanism by which many nucleoside analogs exert their biological effect is through the termination of DNA chain elongation. This occurs when, after being incorporated into the growing DNA strand, the analog prevents the DNA polymerase from adding the next nucleotide wikipedia.org. The classic example of this mechanism is seen with 2',3'-dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl (3'-OH) group necessary for the formation of the subsequent phosphodiester bond uni-regensburg.de.

For 1-(β-D-xylofuranosyl)-5-methyluracil, the mechanism of termination is rooted in the stereochemistry of its xylofuranose (B8766934) sugar. In native DNA, the deoxyribose sugar has its 3'-OH group oriented in a specific position (the ribo configuration) that is recognized by the active site of the DNA polymerase. This precise orientation is critical for the enzyme to catalyze the nucleophilic attack on the incoming dNTP to form the 3'-5' phosphodiester linkage.

In xylofuranose, the hydroxyl group at the 3' position is in the xylo configuration, meaning it is oriented differently relative to the furanose ring and the 5' carbon compared to deoxyribose. Specifically, the 3'-OH group is in an axial-like position, which is sterically unfavorable for the DNA polymerase's active site. After the xylo-analog is incorporated, the improperly positioned 3'-OH group cannot be correctly aligned for the formation of the next phosphodiester bond. This misalignment effectively halts the polymerase, terminating the extension of the DNA chain nih.govnih.gov. Studies with similar arabinose-containing nucleosides, such as F-ara-A, have definitively shown that their incorporation leads to chain termination, with the vast majority of the analog found at the 3' termini of DNA strands nih.gov.

Conformational Analysis and Molecular Dynamics

Relationship between Molecular Conformation and Biochemical Activity

The altered stereochemistry of the xylofuranose sugar compared to the natural 2'-deoxyribose imposes significant structural constraints. These constraints directly influence the molecule's ability to be recognized and processed by cellular machinery. For an analog to be biochemically active as a DNA chain terminator, it must first be phosphorylated to its triphosphate form and then be accepted as a substrate by DNA polymerase. Each of these steps is highly sensitive to the molecule's conformation biosynth.com.

Once incorporated into the DNA strand, the analog's conformation can distort the helical structure of the DNA itself. Molecular dynamics simulations of nucleic acids containing xylose-based sugars suggest that they can lead to significant structural changes, sometimes resulting in non-helical or ladder-like structures instead of the canonical B-form double helix biorxiv.org. This structural perturbation at the 3'-end of the growing chain is a critical factor that prevents the polymerase from proceeding with elongation, thus linking the molecular conformation directly to the mechanism of chain termination.

Analysis of Furanose Ring Conformations

The five-membered furanose ring in nucleosides is not planar but exists in a puckered conformation. This puckering is described by a pseudorotational cycle, with the two most stable conformations for pentofuranose rings being the C2'-endo (S-type) and C3'-endo (N-type) forms nih.govgatech.edu. In standard B-form DNA, the deoxyribose sugars predominantly adopt the C2'-endo conformation.

N-Glycosylic Bond Stability and Hydrolysis

The N-glycosylic bond connects the N1 nitrogen of the pyrimidine (B1678525) base (5-methyluracil) to the C1' anomeric carbon of the sugar (xylofuranose). The stability of this bond is crucial for the integrity of the nucleoside. Like most nucleosides, this bond is generally stable under neutral and alkaline conditions but is susceptible to hydrolysis in acidic environments ttu.eettu.ee.

The mechanism of acid-catalyzed hydrolysis involves the protonation of the heterocyclic base, which makes it a better leaving group ttu.eenih.gov. The rate of hydrolysis is influenced by several factors:

Nature of the Base : N-glycosylic bonds in pyrimidine nucleosides are significantly more stable and resistant to acid hydrolysis than those in purine (B94841) nucleosides ttu.eettu.ee.

Substituents on the Base : The presence of a methyl group at the 5-position of the uracil ring (as in thymidine) does not significantly alter the rate of hydrolysis compared to uridine (B1682114) ttu.ee.

Nature of the Sugar : The substituents on the furanose ring have a strong effect. Ribonucleosides are generally more stable to acid hydrolysis than their 2'-deoxyribonucleoside counterparts ttu.ee. The altered stereochemistry in a xylofuranosyl nucleoside can also influence bond stability, although it is generally governed more by the electronic properties of the sugar substituents than the stereochemistry alone. Studies on cyclopurine deoxynucleosides, which have a covalent bond between the base and sugar, show a significant increase in N-glycosylic bond stability, highlighting how conformational constraints can impact this property nih.gov.

Hydrolysis of the N-glycosylic bond in pyrimidine nucleosides like 1-(β-D-xylofuranosyl)-5-methyluracil at neutral pH is generally slow and proceeds via a mechanism where the base departs as an anion nih.gov.

Table 2: Factors Influencing the Stability of the N-Glycosylic Bond
FactorEffect on Stability (Acidic Conditions)Reason
Base Type (Purine vs. Pyrimidine)Pyrimidine nucleosides are much more stablePurine rings are more easily protonated, making the base a better leaving group. ttu.eettu.ee
Sugar Moiety (Ribose vs. Deoxyribose)Ribonucleosides are more stableThe electron-withdrawing 2'-hydroxyl group in ribose stabilizes the bond. ttu.ee
pHLess stable in acidic pHAcid catalyzes the hydrolysis reaction by protonating the nucleobase. ttu.eettu.ee

Advanced Research Methodologies and Future Directions in Xylofuranosyl Nucleoside Research

Spectroscopic and Chromatographic Techniques for Characterization and Purity Assessment (e.g., NMR, MS, HPLC)

The precise characterization and stringent purity assessment of synthetic nucleosides like 1-(β-D-Xylofuranosyl)-5-methyluracil are foundational to their study. A combination of spectroscopic and chromatographic methods is indispensable for confirming molecular structure, identifying impurities, and quantifying the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of xylofuranosyl nucleosides. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. For instance, the anomeric proton (H-1') signal in the ¹H NMR spectrum is critical for confirming the β-configuration of the glycosidic bond. The chemical shifts and coupling constants of the sugar protons reveal the conformation of the xylofuranose (B8766934) ring. kuleuven.be Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to assign the regiochemistry of the N-glycosidic bond, for example, distinguishing between N7 and N9 isomers in purine (B94841) nucleosides. nih.gov

Mass Spectrometry (MS) is essential for determining the molecular weight of the synthesized nucleoside, thereby confirming its elemental composition. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which helps to unambiguously establish the molecular formula. nih.gov MS is also a powerful tool for analyzing modified nucleosides and their metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of nucleoside analogs and for their purification. nih.gov By using a suitable stationary phase (often reverse-phase, like C18) and mobile phase, HPLC can separate the target compound from starting materials, reagents, and any side products formed during the synthesis. The purity is determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram.

The following table summarizes the application of these key analytical techniques in the study of xylofuranosyl nucleosides.

TechniqueApplication in Xylofuranosyl Nucleoside ResearchInformation Obtained
NMR Spectroscopy Structural confirmation of synthesized nucleosides.- Stereochemistry of the glycosidic bond (α or β)- Conformation of the xylose sugar ring- Position of the nucleobase attachment
Mass Spectrometry Determination of molecular weight and elemental composition.- Confirmation of the expected molecular formula- Identification of fragments to support structural assignment
HPLC Purity assessment and purification of the final compound.- Quantitative measure of purity- Separation of isomers and impurities

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become integral to nucleoside research, offering insights that are often difficult to obtain through experimental means alone. These approaches accelerate the discovery process and provide a deeper understanding of molecular interactions at an atomic level.

The rational design of novel nucleoside analogs, including derivatives of 1-(β-D-Xylofuranosyl)-5-methyluracil, increasingly relies on in silico methods. nih.gov This approach involves computationally screening large libraries of virtual compounds against a specific biological target, such as a viral or cancer-related enzyme. By predicting the binding affinity and mode of interaction, researchers can prioritize the synthesis of candidates with the highest likelihood of success. nih.gov

A key technique in this area is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Another powerful method is free energy perturbation (FEP), which can more accurately calculate the relative binding affinities of a series of similar compounds, guiding the optimization of a lead structure. nih.gov This computational pre-assessment saves significant time and resources compared to traditional high-throughput screening of physical compounds. The goal is to design molecules that can overcome limitations of existing drugs, such as resistance or low bioavailability. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of how a xylofuranosyl nucleoside interacts with its target enzyme over time. nih.gov These simulations can reveal the conformational changes in both the ligand and the protein upon binding, highlighting key interactions that stabilize the complex. nih.gov For example, MD simulations have been used to understand the favorable interactions between xylose nucleosides and the active site of viral RNA-dependent RNA polymerases. nih.gov

By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds, hydrophobic interactions, and the role of water molecules in the binding pocket. nih.gov This information is crucial for understanding the mechanism of action and for designing next-generation inhibitors with improved potency and specificity. Such simulations can also shed light on the conformational preferences of the xylofuranose sugar itself, which can influence its biological activity. nih.govnih.gov

Elucidation of Novel Biological Targets and Signaling Pathways

The exploration of xylofuranosyl nucleosides, including uracil (B121893) derivatives like 1-(β-D-Xylofuranosyl)-5-methyluracil, has moved beyond traditional antiviral and anticancer applications to uncover novel biological targets and signaling pathways. These compounds are designed to mimic naturally occurring nucleosides, allowing them to interfere with essential cellular processes such as nucleic acid synthesis, nucleotide metabolism, and cell signaling. nih.gov This mimicry is the foundation of their therapeutic potential against cancer and viral infections. nih.gov

A significant area of recent investigation involves the potential of these compounds in neurodegenerative diseases. For instance, certain 5'-guanidino xylofuranosyl nucleosides have been identified as inhibitors of butyrylcholinesterase (BChE). mdpi.comchemrxiv.org While the activity of acetylcholinesterase (AChE) decreases during the progression of Alzheimer's disease, BChE activity increases, making it an important therapeutic target. nih.gov Selective inhibition of BChE may help reduce beta-amyloid peptide levels, offering a potential treatment avenue. nih.gov Specifically, 5'-guanidino 6-chloropurine (B14466) nucleosides have demonstrated selective, submicromolar inhibition of BChE. nih.govchemrxiv.org A 5'-guanidino uracil nucleoside analog also showed neuroprotective effects in a cellular model of Parkinson's disease. mdpi.comchemrxiv.org

Furthermore, research is uncovering mechanisms of action that are independent of the classical pathway for nucleoside analogs, which typically involves phosphorylation by cellular kinases and subsequent incorporation into DNA or RNA. mdpi.com The inclusion of certain chemical groups, such as a 3-O-benzyl xylofuranosyl unit, can create molecules with significant biological activity that lack the 5'-hydroxyl group necessary for phosphorylation. mdpi.com This suggests these analogs operate through alternative mechanisms, a critical finding that opens up new avenues for drug design, potentially bypassing common resistance mechanisms. nih.govmdpi.com While the precise signaling pathways for many xylofuranosyl nucleosides are still under investigation, related compounds have been shown to induce G2/M cell cycle arrest in cancer cells, pointing to a potential mechanism for their antiproliferative effects. nih.gov The development of novel nucleoside analogs with better cell penetration and alternative modes of action remains a high priority in the field. nih.govchemrxiv.org

Design Strategies for Enhanced Selectivity and Potency in Experimental Models

The rational design of xylofuranosyl nucleosides is crucial for improving their therapeutic index, specifically by enhancing their selectivity for target cells and increasing their potency. Medicinal chemists employ various strategies, focusing on modifying the sugar moiety or the nucleobase to create next-generation compounds that can overcome the limitations of earlier analogs, such as poor cellular uptake and rapid degradation. mdpi.commdpi.com

One successful strategy has been the introduction of a guanidino group at the 5'-position of the xylofuranose ring. This modification has yielded compounds with significant and selective biological activities. mdpi.com For example, a 5'-guanidino uracil nucleoside demonstrated selective cytotoxicity against the HCT-15 colorectal cancer cell line. nih.govmdpi.com In parallel, N⁷- and N⁹-linked 5'-guanidino 6-chloropurine analogs showed activity against a range of cancer cells, including prostate (DU-145), colorectal adenocarcinoma (HCT-15), and breast adenocarcinoma (MCF-7). nih.govchemrxiv.org

Modifications at other positions of the sugar ring are also being explored. A series of D-xylofuranosyl uridine (B1682114) analogs with alkylthio and glucosylthio substituents at the C3'-position were synthesized and evaluated for antiviral activity. nih.gov The study revealed that the substitution pattern significantly impacts efficacy; for instance, a 5'-butyryl-2'-silyl-3'-alkylthio pattern was most favorable against Chikungunya virus (CHIKV) and Sindbis virus (SINV). nih.gov Interestingly, the removal of the 2'-O-silyl group completely abolished the antiviral activity of these compounds, highlighting the critical role of specific functional groups in achieving the desired biological effect. nih.gov

The table below presents research findings on the cytotoxic activity of various xylofuranosyl nucleoside analogs, illustrating the impact of different design strategies.

Compound/AnalogCell LineBiological Activity/TargetPotency (IC₅₀)Citation
5'-Guanidino Uracil NucleosideHCT-15 (Colorectal Cancer)Cytotoxicity76.02 µM nih.govmdpi.com
5'-Guanidino N⁷-linked 6-chloropurine NucleosideHCT-15 (Colorectal Cancer)Cytotoxicity64.07 µM nih.govchemrxiv.org
5'-Guanidino N⁷-linked 6-chloropurine NucleosideDU-145 (Prostate Cancer)Cytotoxicity24.48 µM nih.govchemrxiv.org
5'-Guanidino N⁹-linked 6-chloropurine NucleosideDU-145 (Prostate Cancer)Cytotoxicity27.63 µM nih.govchemrxiv.org
5'-Azido N⁹-linked 6-chloropurine NucleosideHCT-15 (Colorectal Cancer)Cytotoxicity~2-fold lower than 5-FU nih.gov
Disilylated 3'-glucosylthio xylonucleosideSINV (Sindbis Virus)Antiviral Activity (EC₅₀)3 µM nih.gov

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. EC₅₀: Half-maximal effective concentration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.